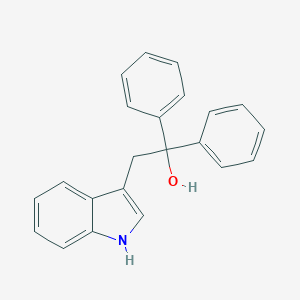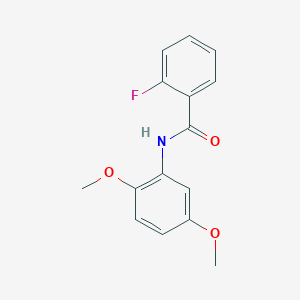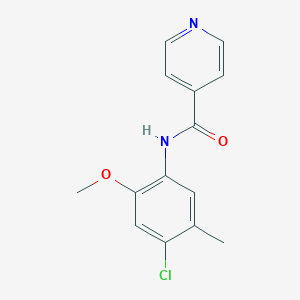![molecular formula C25H26BrNO4 B270838 6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medical research. This compound is commonly referred to as 'compound X' and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that compound X inhibits the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Another proposed mechanism of action is that compound X acts as an antioxidant and protects neurons from oxidative stress, which is a key factor in neurodegenerative diseases. The exact mechanism of action of compound X requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. In cancer cells, compound X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of neurodegenerative diseases, compound X has been found to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress. Furthermore, compound X has been found to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potency and selectivity towards cancer cells and neurons. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. However, the synthesis of compound X is a complex process that requires specialized equipment and expertise in organic chemistry. Furthermore, the cost of synthesizing compound X may be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on compound X. One area of interest is the development of analogs of compound X with improved potency and selectivity towards cancer cells and neurons. Another area of interest is the investigation of the mechanism of action of compound X, which may lead to the discovery of new targets for cancer and neurodegenerative disease treatments. Furthermore, the potential use of compound X in combination with other drugs for cancer and neurodegenerative disease treatments should be explored. Overall, the potential applications of compound X in medical research make it a promising compound for future studies.
Méthodes De Synthèse
The synthesis of compound X involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the preparation of a cyclopentadiene derivative, which is then reacted with an aldehyde to form a cyclopentenone intermediate. This intermediate is then subjected to a series of reactions, including bromination, reduction, and amidation, to yield the final product. The synthesis of compound X is a challenging process that requires careful control of reaction conditions and purification methods to ensure high yields and purity.
Applications De Recherche Scientifique
Compound X has shown potential applications in various fields of medical research, including cancer treatment, neuroprotection, and inflammation. Studies have shown that compound X has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Compound X has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, compound X has shown anti-inflammatory activity, which makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C25H26BrNO4 |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
2-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C25H26BrNO4/c1-25(2,3)13-4-8-15(9-5-13)30-16-10-6-14(7-11-16)27-23(28)19-17-12-18-20(19)24(29)31-22(18)21(17)26/h4-11,17-22H,12H2,1-3H3,(H,27,28) |
Clé InChI |
ZPOPXAWDGVHMBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)



![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)

![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
